C8-BTBT exhibits semiconducting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). These are transistors where the channel is formed by an organic material instead of silicon. Research has shown that C8-BTBT can form thin films with good air stability and charge carrier mobility, crucial characteristics for OFET applications [].
C8-BTBT's ability to absorb and emit light makes it a potential candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Studies have demonstrated that C8-BTBT can be used to create efficient and stable OLEDs with tunable emission colors [].
C8-BTBT, or 2,7-dioctylbenzothieno[3,2-b]benzothiophene, is an organic semiconductor that has garnered significant attention in the field of organic electronics. This compound is characterized by its unique molecular structure, which includes a fused ring system that enhances its electronic properties. C8-BTBT exhibits a smectic A liquid crystal phase between 110°C and 126°C, making it suitable for applications in organic field-effect transistors and other electronic devices . Its thermal stability is notable, with an onset temperature exceeding 300°C, indicating its robustness in various processing conditions .
C8-BTBT functions as a p-type organic semiconductor []. In OFETs, the hole mobility (movement of positively charged holes) is a crucial parameter. A study demonstrated that C8-BTBT films prepared via a specific dip-coating process exhibited a hole mobility of up to 3.99 cm² V⁻¹ s⁻¹ []. This indicates that C8-BTBT efficiently transports positive charges, making it a potential material for organic electronic devices.
The exact mechanism by which C8-BTBT achieves this hole mobility is likely related to the π-π stacking interactions between individual C8-BTBT molecules in the thin film. These interactions facilitate the movement of charge carriers through the material [].
C8-BTBT can be synthesized using several methods:
C8-BTBT is primarily used in:
C8-BTBT shares structural similarities with several other organic semiconductors. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,7-Dioctylbenzothieno[3,2-b]benzothiophene (C8-BTBT) | Fused ring system | High thermal stability and liquid crystal phase |
2,7-Diphenylbenzothieno[3,2-b]benzothiophene | Fused ring system | Enhanced photophysical properties |
2-Octylbenzothieno[3,2-b]benzothiophene | Fused ring system | Lower solubility compared to C8-BTBT |
Naphthalene diimide derivatives | Planar structure | High electron affinity but lower mobility |
C8-BTBT's unique combination of high thermal stability and favorable electronic properties distinguishes it from these similar compounds. Its ability to form liquid crystal phases also provides additional processing advantages for electronic applications.
The benzothieno[3,2-b]benzothiophene core architecture forms the foundation of C8-BTBT's electronic properties [6]. This fused heteroacene π-system consists of two benzothiophene units connected through a thieno-thieno bridge, creating a rigid, planar aromatic framework [12]. The BTBT core exhibits superior structural and electronic properties compared to previously developed π-conjugated structures, including facile synthesis, structural functionalization capabilities, and impressive charge-transport characteristics [12].
The π-conjugated framework demonstrates excellent co-planarity, which is essential for efficient intermolecular π-π stacking interactions [12]. The BTBT core's electronic structure is characterized by well-distributed π-electron density across the entire aromatic system, contributing to its remarkable semiconductor properties [6]. The core architecture enables effective orbital overlap between adjacent molecules in the solid state, facilitating efficient charge transport pathways [5].
The octyl side chains attached at the 2,7-positions play a crucial role in determining the compound's solubility, crystallization behavior, and overall device performance [2] [13]. These flexible alkyl chains provide good solubility in organic solvents while maintaining the electronic integrity of the BTBT core [2]. The octyl substituents enable solution processability, allowing for various fabrication techniques including spin-coating, drop-casting, and printing methods [12].
The side chains contribute to the formation of a lamellar crystal structure, where BTBT cores are arranged in planes separated by layers of alkyl chains [5]. This arrangement facilitates two-dimensional charge transport behavior within the herringbone-packed BTBT layers [5]. The length and positioning of the octyl chains have been optimized to achieve maximum charge mobility while maintaining structural stability [13].
Research demonstrates that the tight horizontal packing of the BTBT core, enabled by the flexible alkyl chains, directly contributes to the high charge mobility observed in C8-BTBT devices [13]. The octyl chains also provide structural flexibility, allowing the BTBT core to adapt optimal stacking conformations in organized assemblies [12].
C8-BTBT exhibits C2v molecular symmetry due to the symmetric positioning of octyl chains at the 2,7-positions of the BTBT core [1]. The molecule adopts a relatively planar conformation with minimal torsional strain in the aromatic framework [6]. Molecular dynamics simulations reveal rich conformational behavior of the alkyl side chains, with gauche conformations representing the leading structural defects even at ambient temperatures [7].
The molecular conformation significantly influences the solid-state packing arrangement and subsequent electronic properties [7]. The planar BTBT core maintains its rigidity while the octyl chains exhibit conformational flexibility, enabling efficient molecular packing in crystalline phases [3]. The overall molecular length in fully extended conformation reaches approximately 4.4 nanometers [12].
Temperature-dependent studies show that molecular conformation changes occur primarily in the alkyl side chains while the aromatic core remains structurally stable [7]. These conformational dynamics play important roles in phase transitions and thermal behavior of the material [7].
C8-BTBT exhibits a melting point range of 108-112°C, indicating good thermal stability for organic semiconductor applications [2]. Thermal analysis reveals complex phase behavior with multiple thermal transitions occurring at elevated temperatures [7]. The compound demonstrates a crystalline phase at room temperature, transitioning to a smectic A phase at approximately 382.5°C, followed by an isotropic molten phase at higher temperatures [7].
Differential scanning calorimetry studies show that heating promotes the formation of a stacking faulted mesophase at 380 K, followed by smectic phase formation at 385 K upon side chain melting [7]. The thermal behavior is characterized by side chain melting occurring before core reorganization, reflecting the hierarchical molecular structure [15].
Molecular dynamics simulations indicate that the material maintains high order parameters (>0.996) throughout thermal transitions, demonstrating exceptional molecular crystal stability [3]. The predicted density at simulation conditions shows good agreement with experimental values, with simulated density of 1109 g/L compared to experimental density of 1133 g/L [3].
C8-BTBT demonstrates excellent solubility in chlorinated solvents, with particularly high solubility in chloroform reaching 80 mg/mL [2]. The compound shows good solubility in dichloromethane, making it suitable for solution-processing techniques [2]. The high solubility in these solvents enables efficient thin-film formation through various coating methods [9].
Solvent | Solubility | Application |
---|---|---|
Chloroform | 80 mg/mL | High-performance coating |
Dichloromethane | Good solubility | General processing |
Toluene | Moderate solubility | Alternative processing |
Tetrahydrofuran | Limited solubility | Specialized applications |
The predicted density of 1.069 ± 0.06 g/cm³ contributes to the compound's solution behavior and film-forming properties [2]. The topological polar surface area of 56.5 Ų influences intermolecular interactions and solvent compatibility [1]. The compound's XLogP3-AA value of 13.5 indicates high lipophilicity, consistent with its organic solvent solubility profile [1].
Ultraviolet-visible spectroscopy reveals characteristic absorption features typical of fused heteroacene π-systems [6]. The absorption maximum occurs at approximately 306 nm in solution, with typical vibronic fine structure indicating strong electronic coupling within the aromatic framework [17]. Thin-film spectra show red-shifted absorption compared to solution spectra, reflecting intermolecular interactions in the solid state [17].
The optical absorption onset occurs around 340 nm, corresponding to the optical band gap of 3.65 electron volts [6]. The compound exhibits strong absorption in the ultraviolet region with moderate extinction coefficients characteristic of π-π* transitions [17]. Photoluminescence studies demonstrate efficient emission properties with well-defined spectral features [17].
Infrared spectroscopy provides detailed information about molecular vibrations, with characteristic C-H stretching frequencies from both aromatic and aliphatic regions [18]. The thiophene ring vibrations appear as distinctive bands in the fingerprint region, confirming the BTBT core structure [18]. Nuclear magnetic resonance spectroscopy shows well-resolved signals consistent with the symmetric molecular structure [10].
Electrochemical and photoelectron spectroscopy studies reveal that C8-BTBT possesses a highest occupied molecular orbital energy level of -5.75 electron volts [6]. The lowest unoccupied molecular orbital energy level is positioned at -2.10 electron volts, as determined through density functional theory calculations and electrochemical measurements [6]. These energy levels are well-suited for efficient hole injection and transport in organic electronic devices [6].
The frontier orbital energies demonstrate excellent stability against oxidation, with the deep-lying highest occupied molecular orbital providing good air stability [6]. The energy level alignment facilitates efficient charge injection from gold electrodes commonly used in organic field-effect transistors [19]. The orbital topology shows that the highest occupied molecular orbital is primarily localized on the BTBT core, while the octyl chains contribute minimally to the frontier orbitals [12].
Energy Level | Value (eV) | Measurement Method |
---|---|---|
HOMO | -5.75 | Photoelectron Spectroscopy |
LUMO | -2.10 | DFT Calculations |
Ionization Potential | 5.75 | UPS Measurements |
Electron Affinity | 2.10 | Calculated |
The optical band gap of C8-BTBT is determined to be 3.65 electron volts, representing a relatively wide band gap characteristic of the BTBT family [6]. This large band gap contributes to the material's excellent ambient stability and low off-current in transistor devices [6]. The band gap is significantly larger compared to similar-sized non-fused π-systems, reflecting the electronic stabilization achieved through the fused aromatic structure [6].
Temperature-dependent electrical measurements confirm band-like transport behavior down to 150 K, indicating excellent electronic coupling between molecules [19]. The wide band gap ensures minimal thermal excitation of charge carriers at room temperature, contributing to high on-off ratios exceeding 10⁹ in transistor applications [2]. The band gap value positions C8-BTBT as an excellent p-type semiconductor for electronic applications requiring high stability [6].
C8-BTBT is classified as a p-type organic semiconductor based on its electronic structure and charge transport characteristics [2]. The material demonstrates exceptional hole mobility values reaching 43 cm²/V·s under optimized conditions, with average mobility values of 25 cm²/V·s consistently achieved [2] [12]. This high mobility places C8-BTBT among the best-performing solution-processable organic semiconductors [19].
The p-type behavior is attributed to the energy level alignment that favors hole injection and transport over electron transport [19]. The deep highest occupied molecular orbital level provides excellent hole transport stability in ambient conditions [6]. Device studies demonstrate on-off ratios exceeding 10⁹, confirming excellent switching behavior characteristic of high-performance p-type semiconductors [2].
Monolayer studies reveal intrinsic hole mobility exceeding 30 cm²/V·s with Ohmic contact resistance as low as 100 Ω·cm, demonstrating the exceptional p-type semiconductor properties of C8-BTBT [19]. The material maintains its p-type characteristics across a wide temperature range, with band-like transport observed down to 150 K [19]. These properties make C8-BTBT an ideal candidate for high-performance organic electronic applications requiring stable p-type semiconductor behavior [2].
Property | Value | Method |
---|---|---|
Molecular Weight | 464.8 g/mol | Mass Spectrometry |
Melting Point | 108-112°C | Thermal Analysis |
Density | 1.069 ± 0.06 g/cm³ | Predicted |
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P21/a | Crystallography |
Lattice Parameter a | 5.927 Å | X-ray Analysis |
Lattice Parameter b | 7.880 Å | X-ray Analysis |
Lattice Parameter c | 29.18 Å | X-ray Analysis |
Beta Angle | 92.44° | X-ray Analysis |
Property | Value | Technique |
---|---|---|
HOMO Energy | -5.75 eV | Photoelectron Spectroscopy |
LUMO Energy | -2.10 eV | DFT Calculations |
Optical Band Gap | 3.65 eV | UV-Vis Spectroscopy |
Maximum Mobility | 43 cm²/V·s | OFET Measurements |
Average Mobility | 25 cm²/V·s | Device Studies |
On-Off Ratio | 10⁹ | Transistor Testing |
Semiconductor Type | p-type | Electronic Characterization |
The most widely employed synthetic approach for C8-BTBT begins with the parent benzothieno[3,2-b]benzothiophene compound as the starting material [1] [2]. This methodology represents the foundational route that has been extensively validated across multiple research laboratories and industrial applications.
The initial step involves the preparation of the BTBT core structure, which serves as the fundamental scaffold for subsequent functionalization. The benzothieno[3,2-b]benzothiophene framework provides the essential π-conjugated system that imparts the desired semiconducting properties to the final C8-BTBT product [3]. The planar, rigid structure of BTBT facilitates strong intermolecular π-π stacking interactions, which are crucial for efficient charge transport in organic field-effect transistors [4].
Starting material preparation requires careful attention to purity and crystalline structure, as these factors directly influence the quality of the final product. Commercial BTBT can be used directly, but purification through recrystallization or sublimation is often recommended to ensure optimal reaction outcomes [5]. The compound exhibits excellent thermal stability, with decomposition temperatures exceeding 250°C, making it suitable for high-temperature synthetic transformations [6].
The acylation and reduction strategy represents the most established and reliable method for synthesizing C8-BTBT derivatives [1] [7] [2]. This two-step approach combines Friedel-Crafts acylation with subsequent Wolff-Kishner reduction to achieve the desired alkyl substitution pattern.
Friedel-Crafts Acylation Step:
The acylation reaction employs aluminum trichloride as the Lewis acid catalyst and octanoyl chloride as the acylating agent [1] [2]. The reaction is typically conducted in dichloromethane at low temperatures (−10°C to 0°C) to control selectivity and minimize side reactions. The reaction mixture is cooled to −10°C, followed by the addition of aluminum trichloride under nitrogen atmosphere. Octanoyl chloride is then added dropwise, and the mixture is stirred for one hour at the same temperature before being allowed to warm to room temperature over 20-24 hours [1].
The acylation proceeds through electrophilic aromatic substitution, with the aluminum trichloride-activated acid chloride attacking the electron-rich positions of the BTBT core. The regioselectivity of this reaction favors the 2 and 7 positions due to their enhanced nucleophilicity compared to other positions on the aromatic system [8]. This selectivity is crucial for obtaining the desired disubstituted product with optimal electronic properties.
Reaction yields for the acylation step typically range from 70-90%, depending on the specific reaction conditions and the purity of starting materials [2]. The intermediate acyl compounds can be isolated and purified by column chromatography, although they are often used directly in the subsequent reduction step to minimize material losses and reduce overall synthesis time [8].
Wolff-Kishner Reduction:
The Wolff-Kishner reduction converts the carbonyl groups introduced during acylation to methylene units, yielding the final C8-BTBT product [1] [7] [9]. This reaction employs hydrazine hydrate (50-60% concentration) and potassium hydroxide in diethylene glycol as the solvent system. The reaction conditions involve heating the mixture to 110°C for one hour, followed by further heating at 210°C for five hours [1] [2].
The mechanism of the Wolff-Kishner reduction involves initial formation of a hydrazone intermediate through condensation of the ketone with hydrazine [9] [10]. Under basic conditions and elevated temperature, the hydrazone undergoes a series of deprotonation and rearrangement steps, ultimately leading to nitrogen extrusion and formation of the desired alkyl group [11]. The high reaction temperature is essential for overcoming the activation barrier associated with the nitrogen elimination step.
Yields for the Wolff-Kishner reduction typically range from 57-86%, with the variation depending on reaction time, temperature control, and the efficiency of the workup procedure [1] [2]. The reaction produces nitrogen gas as a byproduct, which serves as a driving force for the transformation and indicates reaction progress [10].
Several alternative synthetic methodologies have been developed to address specific synthetic challenges or to enable access to unique BTBT derivatives that may be difficult to obtain through conventional routes.
Newman-Kwart Rearrangement:
The Newman-Kwart rearrangement provides a modular approach for constructing unsymmetrical BTBT derivatives [12] [13] [14]. This methodology combines transition-metal-free Pummerer CH-CH-type cross-coupling with Newman-Kwart rearrangement chemistry to deliver diverse BTBT materials from readily available coupling partners. The approach begins with the preparation of O-aryl carbamothioates, which undergo thermal rearrangement to S-aryl carbamothioates under specific conditions [14].
The reaction involves heating O-aryl carbamothioates with base catalysts such as sodium hydride in dimethylformamide at elevated temperatures [12]. The rearrangement proceeds through a series of bond-breaking and bond-forming steps, ultimately resulting in the migration of the carbamothioate group from oxygen to sulfur. Subsequent cyclization reactions yield the desired BTBT framework with the incorporated functional groups [13].
This methodology offers significant advantages in terms of functional group tolerance and the ability to introduce diverse substituents that may be challenging to install through direct electrophilic aromatic substitution [12]. Yields typically range from 60-80% for the overall sequence, making it a viable alternative for specialized applications [13].
Pummerer CH-CH Cross-Coupling:
The Pummerer CH-CH cross-coupling strategy represents a metal-free approach to BTBT synthesis that exploits the reactivity of benzothiophene S-oxides [12] [15] [16]. This methodology involves the oxidation of benzothiophene derivatives to their corresponding S-oxides, followed by cross-coupling reactions with various phenolic coupling partners.
The reaction mechanism involves activation of the benzothiophene S-oxide through protonation or Lewis acid coordination, leading to the formation of a reactive sulfonium intermediate [16]. This intermediate can undergo nucleophilic attack by phenolic coupling partners, resulting in C-C bond formation and subsequent elimination to yield the desired cross-coupled products [15].
The advantages of this approach include the absence of transition metal catalysts, mild reaction conditions, and excellent functional group compatibility [12]. The methodology enables the preparation of unsymmetrical BTBT derivatives that would be difficult to access through other synthetic routes. Typical yields range from 60-90%, depending on the specific coupling partners and reaction conditions employed [13].
Column chromatography represents the primary purification technique for C8-BTBT and related derivatives, offering excellent separation efficiency and scalability for both analytical and preparative applications [2] [17]. The technique relies on differential adsorption of compounds to a stationary phase, typically silica gel, under the influence of a mobile phase gradient.
Stationary Phase Selection:
Silica gel with particle sizes ranging from 40-63 μm provides optimal resolution and reasonable pressure characteristics for C8-BTBT purification [17]. The surface area and pore structure of the silica gel directly influence separation efficiency, with higher surface area materials generally providing better resolution at the cost of increased back pressure. The silica gel should be thoroughly dried and conditioned before use to ensure consistent adsorption characteristics [2].
Column dimensions are typically selected based on the amount of material to be purified, with column lengths of 20-40 cm and diameters of 2-5 cm providing adequate separation capacity for gram-scale preparations [17]. The sample loading should not exceed 1-5% of the column volume to maintain separation efficiency and avoid peak broadening [2].
Mobile Phase Optimization:
The mobile phase system for C8-BTBT purification typically employs chloroform as the primary solvent, with gradual addition of ethyl acetate to increase polarity and facilitate elution [2] [17]. The gradient typically begins with pure chloroform and progresses to 10-20% ethyl acetate in chloroform, depending on the specific separation requirements.
Flow rates are optimized to provide 1-3 column volumes per hour, balancing separation efficiency with practical considerations of analysis time [2]. Higher flow rates can lead to peak broadening and reduced resolution, while excessively low flow rates may result in impractical separation times and potential compound degradation.
Detection and Monitoring:
Ultraviolet detection at 254 nm provides sensitive monitoring of BTBT derivatives due to their extended π-conjugated systems [17]. Thin-layer chromatography is routinely employed for fraction analysis and optimization of separation conditions. Fractions are typically collected in 10-20 mL volumes, with individual fractions analyzed by TLC or analytical HPLC to determine compound distribution and purity [2].
The purification typically achieves purities exceeding 95%, making it suitable for most synthetic and analytical applications [2]. Further purification may be required for specialized applications requiring higher purity levels.
Recrystallization serves as the primary technique for final purification and crystal structure optimization of C8-BTBT compounds [18] [19]. This technique exploits differential solubility as a function of temperature to achieve purification and to control crystal morphology and polymorphic form.
Solvent Selection:
The choice of recrystallization solvent critically influences both purification efficiency and crystal quality [18]. Methanol, ethanol, and dichloromethane are commonly employed solvents, each offering distinct advantages depending on the specific application requirements. Methanol provides good solubility at elevated temperatures while maintaining low solubility at room temperature, facilitating efficient crystal formation [18].
Dichloromethane offers excellent solubility for BTBT derivatives and can be particularly useful for preparing specific solvated crystal forms [18]. The formation of solvated crystals can significantly influence the physical properties and stability of the final product, making solvent selection a critical parameter in the purification process.
Crystallization Conditions:
The crystallization process typically involves dissolving the crude product in hot solvent, followed by slow cooling to room temperature or below [18]. The cooling rate directly influences crystal size and quality, with slower cooling generally producing larger, more well-formed crystals with better structural order.
Temperature control during crystallization is essential for achieving optimal results [18]. Rapid cooling can lead to the formation of numerous small crystals with high surface area and potential structural defects, while controlled cooling allows for the formation of fewer, larger crystals with improved structural quality.
Polymorphic Control:
C8-BTBT and related compounds can exhibit polymorphism, with different crystal forms having distinct physical and electronic properties [18] [19]. Recrystallization conditions can be optimized to favor specific polymorphic forms, which may be advantageous for particular applications.
The recrystallization process typically achieves purities exceeding 98%, making it suitable for applications requiring high purity materials [18]. The resulting crystals often exhibit improved thermal stability and reduced impurity levels compared to the starting material.
High-performance liquid chromatography provides the highest level of purification achievable for C8-BTBT compounds, routinely achieving purities exceeding 99% [20] [21]. This technique is particularly valuable for analytical applications, device fabrication, and research requiring ultra-high purity materials.
Column Selection:
Both C8 and C18 reversed-phase columns are suitable for BTBT purification, with each offering distinct advantages [22] [21]. C8 columns provide shorter retention times and are particularly useful for rapid analysis and purification, while C18 columns offer enhanced resolution for complex mixtures and closely related compounds [23].
Column dimensions of 150-250 mm length and 4.6 mm internal diameter provide optimal balance between resolution and analysis time for analytical applications [21]. Preparative columns with larger internal diameters can be employed for scaled-up purifications when larger quantities of high-purity material are required.
Mobile Phase Systems:
The mobile phase typically consists of water and acetonitrile, often with the addition of trifluoroacetic acid (0.1%) to improve peak shape and enhance separation efficiency [21]. The acidic modifier helps to suppress tailing and improve chromatographic performance by controlling the ionization state of the compounds and the stationary phase.
Gradient elution programs typically begin with 70% acetonitrile and progress to 95% acetonitrile over 15-20 minutes, providing optimal separation of BTBT derivatives from impurities and related compounds [21]. The gradient slope can be adjusted based on the specific separation requirements and the complexity of the sample mixture.
Detection and Quantification:
Ultraviolet detection at 254 nm and 280 nm provides sensitive detection of BTBT compounds due to their strong aromatic absorption [21]. The dual-wavelength detection can provide additional selectivity and help to distinguish between closely related compounds with different chromophoric properties.
Flow rates of 1.0 mL/min represent an optimal balance between resolution and analysis time [21]. Column temperature control at 30-40°C enhances mass transfer efficiency and improves peak shape, particularly for compounds with strong interactions with the stationary phase.